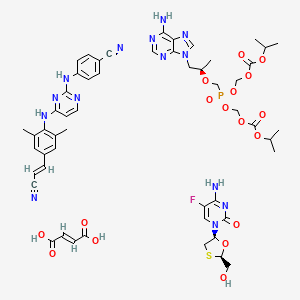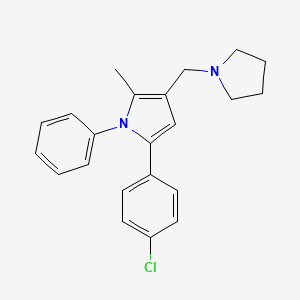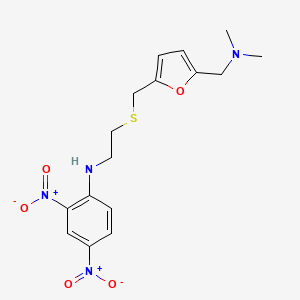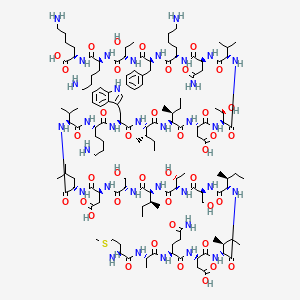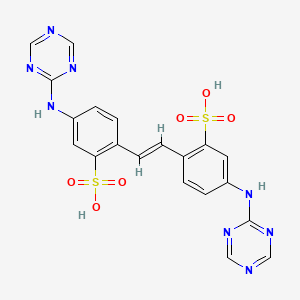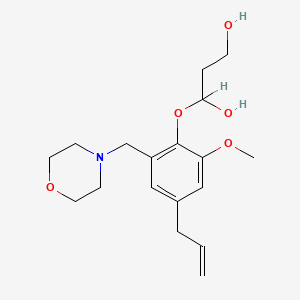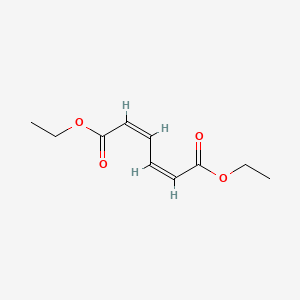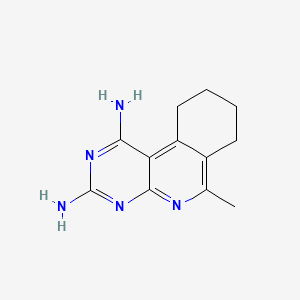
Potassium hydroxycitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydroxycitrate is a derivative of citric acid, commonly found in the form of potassium saltsThis compound is a structural analog of citrate and is known for its ability to inhibit the formation of calcium oxalate crystals, making it a promising candidate for various therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate can be synthesized through the reaction of hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hydroxycitric acid from natural sources such as Garcinia cambogia. The extracted hydroxycitric acid is then neutralized with potassium hydroxide to form this compound. This method ensures a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can occur with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different hydroxycitrate derivatives .
Aplicaciones Científicas De Investigación
Potassium hydroxycitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is explored for its potential in weight management and as a therapeutic agent for kidney stones.
Industry: this compound is used in the formulation of dietary supplements and other health-related products.
Mecanismo De Acción
The mechanism of action of potassium hydroxycitrate involves its ability to complex with calcium ions, thereby inhibiting the formation of calcium oxalate crystals. This action is similar to that of citrate but with a higher affinity for calcium ions. Additionally, it has been shown to enhance the expression of certain proteins involved in oxidative stress reduction, further contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Sodium hydrogen citrate: While both compounds are used in kidney stone prevention, this compound has shown superior efficacy in certain studies.
Uniqueness: this compound’s unique ability to complex with calcium ions more effectively than citrate and its potential therapeutic applications in weight management and kidney stone prevention make it a compound of significant interest in scientific research and industry .
Propiedades
Número CAS |
913186-35-3 |
|---|---|
Fórmula molecular |
C6H5K3O8 |
Peso molecular |
322.39 g/mol |
Nombre IUPAC |
tripotassium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t3-,6+;;;/m1.../s1 |
Clave InChI |
VYYWVGGAJXBBCA-YIRLFHOGSA-K |
SMILES isomérico |
C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
SMILES canónico |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




